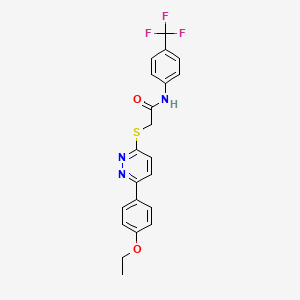
2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H18F3N3O2S and its molecular weight is 433.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, identified by CAS number 872689-13-9, is a synthetic compound that exhibits potential biological activities. This article reviews its biological properties, focusing on its anti-inflammatory effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C21H18F3N3O2S, with a molecular weight of approximately 433.45 g/mol. The compound features a pyridazine ring, an ethoxyphenyl group, and a trifluoromethylphenyl moiety, contributing to its biological activity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of various pyridazine derivatives, including the target compound. The biological activity is often assessed through in vitro assays measuring the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 1: Inhibitory Effects on COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Indomethacin | TBD | TBD |
Note: TBD = To Be Determined based on ongoing research.
In a study assessing various pyridazine derivatives, compounds with similar structures demonstrated significant COX-2 inhibition with IC50 values comparable to that of celecoxib, a standard anti-inflammatory drug .
The proposed mechanism involves the compound's ability to inhibit the activity of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation. Additionally, preliminary data suggest that the compound may modulate other inflammatory pathways, such as the expression of inducible nitric oxide synthase (iNOS) .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Pyridazine Ring : Essential for biological activity; modifications can enhance or reduce potency.
- Ethoxyphenyl Group : Influences lipophilicity and receptor binding.
- Trifluoromethyl Group : Known to enhance metabolic stability and potency against certain targets.
Research indicates that variations in these groups can lead to significant differences in biological activity, underscoring the importance of SAR studies in drug development.
Case Studies
Several case studies have investigated the biological effects of related compounds:
- In Vivo Studies : Animal models have shown that pyridazine derivatives exhibit reduced edema in carrageenan-induced paw edema tests compared to control groups treated with standard anti-inflammatory agents .
- Cell Culture Experiments : In vitro studies using RAW264.7 macrophages demonstrated that compounds with similar structures significantly downregulated COX-2 and iNOS mRNA levels upon treatment .
Propiedades
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2S/c1-2-29-17-9-3-14(4-10-17)18-11-12-20(27-26-18)30-13-19(28)25-16-7-5-15(6-8-16)21(22,23)24/h3-12H,2,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSGCAVVYMXNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














